3-Phenacyl-1,2,3-benzotriazin-4-one
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Overview
Description
3-Phenacyl-1,2,3-benzotriazin-4-one is a heterocyclic compound that belongs to the benzotriazinone family This compound is known for its unique chemical structure, which includes a benzotriazinone core with a phenacyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacyl-1,2,3-benzotriazin-4-one typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. One common method includes the use of stable diazonium salts, prepared using a polymer-supported nitrite reagent and p-tosic acid . The reaction is carried out under mild conditions, making it efficient and cost-effective.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of stable diazonium salts and mild reaction conditions are advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenacyl-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the benzotriazinone core, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenacyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Products can include various oxidized derivatives of the benzotriazinone core.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted benzotriazinone derivatives with different functional groups attached.
Scientific Research Applications
3-Phenacyl-1,2,3-benzotriazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an α-glucosidase inhibitor, which is relevant for the treatment of diabetes mellitus.
Organic Synthesis: The compound serves as a building block for synthesizing various heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenacyl-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4-one: A closely related compound with similar structural features.
3-Phenyl-1,2,3-benzotriazin-4-one: Another derivative with a phenyl group instead of a phenacyl group.
1,2,3-Benzotriazin-4(3H)-one derivatives: Various derivatives with different substituents on the benzotriazinone core.
Uniqueness
3-Phenacyl-1,2,3-benzotriazin-4-one stands out due to its phenacyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-phenacyl-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16-17-18/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJKRLDFVMMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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